ROS-ERS inducer 1

Description

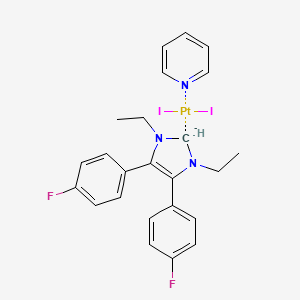

Structure

3D Structure of Parent

Properties

Molecular Formula |

C24H24F2I2N3Pt- |

|---|---|

Molecular Weight |

841.4 g/mol |

IUPAC Name |

1,3-diethyl-4,5-bis(4-fluorophenyl)-2H-imidazol-2-ide;diiodoplatinum;pyridine |

InChI |

InChI=1S/C19H19F2N2.C5H5N.2HI.Pt/c1-3-22-13-23(4-2)19(15-7-11-17(21)12-8-15)18(22)14-5-9-16(20)10-6-14;1-2-4-6-5-3-1;;;/h5-13H,3-4H2,1-2H3;1-5H;2*1H;/q-1;;;;+2/p-2 |

InChI Key |

QJNROVCXQHDHPE-UHFFFAOYSA-L |

Canonical SMILES |

CCN1[CH-]N(C(=C1C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC.C1=CC=NC=C1.I[Pt]I |

Origin of Product |

United States |

Elucidation of Ros Ers Inducer 1 As a Potent Immunogenic Cell Death Agent

Contextualization within Platinum-Based Complexes

ROS-ERS inducer 1 is a platinum(II)-N-heterocyclic carbene (Pt(II)-NHC) complex derived from 4,5-diarylimidazole. medchemexpress.comebiohippo.com Platinum-based compounds have been a cornerstone of cancer chemotherapy since the discovery of cisplatin (B142131). researchgate.net The clinical success of cisplatin has spurred the development of new platinum complexes with improved efficacy and reduced side effects. N-heterocyclic carbene ligands have been a focus of this research due to their ability to form highly stable bonds with platinum, leading to complexes with unique chemical and biological properties. researchgate.net

Pt(II)-NHC complexes, as a class, have shown significant promise as anticancer agents, often exhibiting cytotoxic activities in the micromolar to nanomolar range and in some cases outperforming established drugs like cisplatin and oxaliplatin. mdpi.comacs.org Notably, some of these complexes have demonstrated the ability to overcome cisplatin resistance. acs.org Research has indicated that this compound displays significantly higher anticancer activities than cisplatin. medchemexpress.comebiohippo.commedchemexpress.com The structural modifications in Pt(II)-NHC complexes, such as the nature of the carbene and other ligands, allow for the fine-tuning of their anticancer activities. pnas.org

Table 1: Comparison of In Vitro Cytotoxic Activity of selected Platinum Complexes

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Cisplatin | CEM T leukemia | 3.0 | acs.org |

| H460 lung cancer | > cisplatin | acs.org | |

| (NHC)PtII Complex 3b | CEM T leukemia | < 2.7 | acs.org |

| H460 lung cancer | < cisplatin | acs.org | |

| (NHC)PtII Complex 3f | CEM T leukemia | < 2.7 | acs.org |

| H460 lung cancer | < cisplatin | acs.org | |

| Anthracenyl-NHC-Pt Complex | MCF7, HCT116, PC3, SK-OV3 | 0.01 - 0.08 | mdpi.com |

This table presents a selection of data from cited research to illustrate the general potency of Pt(II)-NHC complexes compared to cisplatin. It is not an exhaustive list.

Categorization as a Type II Immunogenic Cell Death Inducer

ICD inducers are broadly classified into two types based on their mechanism of action. nih.govnih.govrsc.org Type I inducers, which include conventional chemotherapeutics like doxorubicin and oxaliplatin, primarily target non-endoplasmic reticulum (ER) components, such as DNA. nih.govnih.gov The ER stress they induce is a secondary or collateral effect. nih.gov In contrast, Type II ICD inducers selectively target the ER, directly inducing ER stress and leading to a more potent immunogenic response. nih.govresearchgate.netnih.gov

This compound is categorized as a Type II ICD inducer. medchemexpress.comebiohippo.com Its mechanism of action involves the direct induction of ER stress accompanied by the generation of reactive oxygen species (ROS). medchemexpress.comebiohippo.com This dual action of ROS generation and ER stress is a key characteristic of many potent ICD inducers. The accumulation of ROS and the disruption of ER homeostasis lead to the emission of DAMPs from the dying cancer cells. frontiersin.orgnih.gov

The primary DAMPs associated with ICD include:

Calreticulin (B1178941) (CRT) : Its exposure on the cell surface acts as an "eat-me" signal for dendritic cells. nih.govfrontiersin.org

Adenosine (B11128) triphosphate (ATP) : Secreted into the extracellular space, it functions as a "find-me" signal to attract antigen-presenting cells. nih.govfrontiersin.org

High-mobility group box 1 (HMGB1) : The release of this nuclear protein signals danger to the immune system. nih.govfrontiersin.org

Heat shock proteins (HSPs) HSP70 and HSP90 : These can also be exposed on the cell surface and contribute to the immune response. nih.gov

A study on multiple myeloma demonstrated that this compound, in combination with a pyroptosis inducer, led to increased expression of immunogenic markers including calreticulin, ATP, HSP70, and HMGB1. desertking.com

Table 2: Hallmarks of Type I vs. Type II Immunogenic Cell Death Inducers

| Characteristic | Type I ICD Inducers | Type II ICD Inducers |

|---|---|---|

| Primary Target | Non-ER (e.g., DNA, mitochondria) | Endoplasmic Reticulum (ER) |

| ER Stress Induction | Indirect, secondary effect | Direct, primary effect |

| DAMPs Release | Generally less efficient | Generally more efficient |

| Examples | Doxorubicin, Oxaliplatin, Cyclophosphamide | Hypericin-PDT, This compound |

This table is a generalized comparison based on the cited literature.

Comparative Analysis of Immunogenic Cell Death Efficacy

The efficacy of an ICD inducer is determined by its ability to elicit a robust release of DAMPs and subsequently stimulate an antitumor immune response. While direct comparative studies comprehensively ranking a wide array of ICD inducers are limited, evidence suggests that Type II inducers are generally more efficient at stimulating ICD than Type I inducers. nih.govfrontiersin.org This is attributed to their direct action on the ER, leading to a more pronounced and targeted stress response necessary for optimal DAMP exposure and release. nih.gov

For instance, a study on a different platinum(II) complex, PT-112, which also acts as a bona fide ICD inducer, demonstrated its ability to elicit all three key ICD hallmarks: CRT exposure, ATP secretion, and HMGB1 release. nih.gov Another study comparing a 1,3-diaminocyclobutyl platinum derivative (DACB) with oxaliplatin found that DACB was more effective at stimulating all three classic DAMP signals in CT-26 cells. nih.gov

In the context of established platinum drugs, there has been some debate. While oxaliplatin is often considered an effective ICD inducer, some preclinical studies in non-HNSCC models have suggested that cisplatin is not. nih.gov However, in a head and neck squamous cell carcinoma model, both cisplatin and oxaliplatin were found to induce similar immunogenic changes, suggesting the immunogenicity of platinum drugs can be context-dependent. nih.gov The potency of this compound, being a Type II inducer with a mechanism centered on direct ROS-mediated ER stress, positions it as a potentially more consistent and powerful inducer of immunogenic cell death compared to Type I platinum agents.

Table 3: Investigated Immunogenic Effects of Various Metal-Based Complexes

| Compound/Class | Key Findings on Immunogenic Cell Death | Reference |

|---|---|---|

| This compound | Induces DAMPs (CRT, ATP, HMGB1, HSP70) via ROS-mediated ER stress. | desertking.com |

| PT-112 (Platinum(II) complex) | Elicits all three classic ICD hallmarks (CRT, ATP, HMGB1). | nih.gov |

| DACB (Platinum complex) | More effective at stimulating DAMPs (CRT, ATP, HMGB1) than oxaliplatin in CT-26 cells. | nih.gov |

| Oxaliplatin | Considered a Type I ICD inducer; efficacy can be model-dependent. | nih.govnih.gov |

| Cisplatin | Immunogenic effects can be similar to oxaliplatin in certain cancer models. | nih.gov |

| Zinc-based complexes (Zn1, Zn2) | Induce DAMPs (CRT, HMGB1, ATP) and showed improved survival rates in mice compared to oxaliplatin. | acs.org |

This table summarizes findings from different studies and is not a direct head-to-head comparison.

Mechanistic Dissection of Ros Ers Inducer 1 Action

Generation and Accumulation of Reactive Oxygen Species

The activity of ROS-ERS inducer 1 is intrinsically linked to its ability to disrupt the redox balance within cancer cells, leading to a significant increase in reactive oxygen species (ROS). This surge in ROS is a critical upstream event that instigates endoplasmic reticulum stress and subsequent cellular responses.

Sources and Subcellular Localization of ROS Induction

The induction of ROS by this compound is not confined to a single subcellular compartment but originates from multiple key organelles, primarily the mitochondria and the endoplasmic reticulum.

Mitochondria are a primary source of ROS production within the cell, generated as a natural byproduct of the electron transport chain during oxidative phosphorylation. mdpi.com this compound has been shown to cause severe mitochondrial damage, which can lead to an overproduction of ROS. nih.gov This mitochondrial dysfunction is characterized by a decrease in mitochondrial membrane potential and ATP content. medchemexpress.com The accumulation of ROS within the mitochondria can create a feedback loop, often referred to as "ROS-induced ROS-release," where a small initial amount of ROS triggers a much larger release from the mitochondria. frontiersin.org This amplification is a key factor in the substantial increase in cellular ROS levels observed following treatment with ROS-inducing agents. frontiersin.org

The endoplasmic reticulum (ER) is another significant source of ROS, particularly during the process of protein folding. mdpi.comfrontiersin.org Enzymes such as Endoplasmic Reticulum Oxidoreductin 1 (ERO1) and NADPH oxidases (NOX) are major contributors to ER-derived ROS. mdpi.comresearchgate.net ERO1 is an enzyme that catalyzes the formation of disulfide bonds in proteins, a process that generates hydrogen peroxide as a byproduct. frontiersin.org The activity of this compound can lead to an accumulation of unfolded or misfolded proteins in the ER, which in turn can activate the unfolded protein response (UPR) and increase the activity of ERO1, thereby elevating ROS levels. researchgate.net

Furthermore, NADPH oxidases, particularly isoforms like NOX4, are implicated in generating ROS in the ER. mdpi.comnih.gov These enzymes transfer electrons from NADPH to oxygen, producing superoxide, which can then be converted to other ROS. nih.gov The activation of NADPH oxidases can be triggered by various cellular stresses, including the ER stress induced by this compound. frontiersin.org

Impact on Cellular Redox Homeostasis

The substantial generation of ROS by this compound overwhelms the cell's antioxidant defense systems, leading to a state of oxidative stress. nih.gov Cellular redox homeostasis is tightly regulated by a network of antioxidant molecules and enzymes, such as glutathione (B108866) (GSH) and thioredoxin (Trx). nih.gov this compound can disrupt this balance by depleting intracellular GSH levels. mdpi.com The depletion of these critical antioxidants impairs the cell's ability to neutralize ROS, resulting in widespread oxidative damage to lipids, proteins, and DNA. nih.gov This disruption of redox homeostasis is a key component of the compound's mechanism of action, as it not only causes direct cellular damage but also triggers downstream signaling pathways, including the ER stress response. nih.gov

Relationship between ROS Levels and ERS Activation

The elevation of ROS levels is a direct trigger for the activation of the endoplasmic reticulum stress (ERS) response. nih.govspandidos-publications.com There is a clear and direct relationship where increased ROS production leads to the accumulation of unfolded or misfolded proteins in the ER, a primary trigger for ERS. imrpress.com ROS can interfere with proper protein folding by oxidizing cysteine residues and disrupting the formation of disulfide bonds. frontiersin.org

When the burden of unfolded proteins becomes too great for the ER to manage, it activates the Unfolded Protein Response (UPR), a set of signaling pathways designed to restore ER homeostasis. frontiersin.org Key proteins involved in the UPR, such as PERK, IRE1α, and ATF6, are activated in response to the ROS-induced ERS. nih.govfrontiersin.org Studies have shown that treatment with this compound leads to an increase in the expression of ERS-related proteins, including IRE1α, PERK, p-PERK, CHOP, XBP1s, and BiP. nih.gov Conversely, the use of ROS inhibitors can suppress this ERS response, confirming the critical role of ROS as an upstream activator. nih.gov If the ER stress is too severe or prolonged, these UPR pathways can switch from promoting survival to inducing apoptosis. nih.gov

Integration of ROS and ERS in DAMPs Release

The dual induction of high levels of ROS and severe ERS by this compound culminates in a specific form of cell death known as immunogenic cell death (ICD). immunomart.commedchemexpress.comebiohippo.com A hallmark of ICD is the release of Damage-Associated Molecular Patterns (DAMPs) from the dying cancer cells. immunomart.com

Calreticulin (B1178941) Exposure on Cell Surface

A primary event in the immunogenic cell death cascade triggered by this compound is the translocation of calreticulin (CRT) to the outer surface of the plasma membrane. acs.orgnih.gov Normally residing within the lumen of the endoplasmic reticulum, CRT's appearance on the cell surface acts as a potent "eat-me" signal for professional phagocytes, most notably dendritic cells. semanticscholar.orgmdpi.com This surface exposure is not a result of general membrane collapse but a specific, regulated process that occurs in the pre-apoptotic phase of cell death. semanticscholar.org The generation of ROS and the ensuing ER stress are considered the direct triggers for this translocation. mdpi.comnih.gov This process is essential for the efficient engulfment of dying tumor cells by DCs, a prerequisite for the processing and presentation of tumor-associated antigens. semanticscholar.org

Extracellular Secretion of Adenosine (B11128) Triphosphate (ATP)

Following the initial stress signals, dying cells actively secrete adenosine triphosphate (ATP) into the extracellular milieu. acs.orgnih.gov This release is not a passive leakage but an active process, often dependent on autophagy. nih.gov Extracellular ATP functions as a crucial "find-me" signal, creating a chemotactic gradient that recruits immune cells, including dendritic cells and macrophages, to the site of cell death. nih.govcellomaticsbio.com Once at the tumor site, ATP binds to purinergic receptors (like P2X7) on the surface of these immune cells, contributing to their activation and the formation of the inflammasome, which further amplifies the immune response. nih.gov

Release of High Mobility Group Box 1 (HMGB1)

In the later stages of immunogenic cell death, the integrity of the plasma membrane is compromised, leading to the passive release of the nuclear protein High Mobility Group Box 1 (HMGB1). acs.orgnih.gov Under normal conditions, HMGB1 is located in the cell nucleus where it functions as a DNA-binding protein. Its release into the extracellular space serves as a potent danger signal to the innate immune system. nih.gov Extracellular HMGB1 interacts with various receptors on immune cells, such as Toll-like receptor 4 (TLR4), promoting the maturation of dendritic cells and their ability to present tumor antigens to T lymphocytes, thereby orchestrating an adaptive anti-tumor immune response. nih.govmdpi.com

Externalization of Heat Shock Proteins (HSP70, HSP90)

Concurrent with the exposure of calreticulin, heat shock proteins, specifically HSP70 and HSP90, are also externalized to the cell surface. nih.govsemanticscholar.org These chaperone proteins, typically located in the cytoplasm, nucleus, and endoplasmic reticulum, take on a new role as immunomodulators when present on the cell surface. semanticscholar.org Surface-exposed HSP70 and HSP90 can act as ligands for receptors on antigen-presenting cells, such as CD91, similar to calreticulin. semanticscholar.org This interaction facilitates the cross-presentation of tumor-derived peptides and stimulates the production of pro-inflammatory cytokines, further enhancing the anti-tumor immune response. cellomaticsbio.com

Table 1: Damage-Associated Molecular Patterns (DAMPs) Induced by this compound

| DAMP | Cellular Location of Origin | Immunological Function |

|---|---|---|

| Calreticulin (CRT) | Endoplasmic Reticulum | Acts as an "eat-me" signal on the cell surface, promoting phagocytosis by dendritic cells. semanticscholar.orgmdpi.com |

| Adenosine Triphosphate (ATP) | Cytosol | Secreted extracellularly to function as a "find-me" signal, recruiting antigen-presenting cells. nih.govcellomaticsbio.com |

| High Mobility Group Box 1 (HMGB1) | Nucleus | Released extracellularly to act as a danger signal, promoting dendritic cell maturation via TLR4. nih.govmdpi.com |

| Heat Shock Proteins (HSP70, HSP90) | Cytosol/ER | Translocated to the cell surface to stimulate immune cells and facilitate antigen presentation. semanticscholar.orgcellomaticsbio.com |

Molecular Targets and Signaling Pathways Orchestrated by this compound

The activity of this compound is rooted in its ability to interact with specific intracellular targets, which in turn activates downstream signaling cascades. The generation of ROS is not a random event but a consequence of targeting key enzymatic systems that regulate cellular redox balance.

Thioredoxin Reductase (TrxR) Inhibition

A plausible and significant molecular target for this compound is the enzyme thioredoxin reductase (TrxR). nih.govrsc.org TrxR is a key component of the thioredoxin system, which plays a central role in maintaining cellular redox homeostasis and protecting against oxidative stress. patsnap.comscienceopen.com Many metal-based compounds, particularly those containing N-heterocyclic carbene (NHC) ligands like this compound, are known to be potent inhibitors of TrxR. rsc.orgmdpi.comacs.orgscispace.com For instance, gold(I)-NHC and ruthenium(II)-NHC complexes have demonstrated TrxR inhibitory activity. mdpi.comdntb.gov.ua By inhibiting TrxR, the compound disrupts the cell's ability to reduce oxidized thioredoxin, leading to a breakdown in antioxidant defense. patsnap.com This enzymatic inhibition results in a significant accumulation of intracellular ROS, which is the foundational step for inducing ER stress and subsequent immunogenic cell death. nih.govscienceopen.com The targeting of TrxR is considered a promising strategy because cancer cells often have elevated levels of ROS and are more dependent on antioxidant systems for survival, making them selectively vulnerable to TrxR inhibitors. patsnap.com

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

The substantial increase in intracellular ROS levels, initiated by the action of this compound, serves as a trigger for various stress-response signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) cascades. biomolther.orgnih.gov Oxidative stress is a well-established activator of the JNK (c-Jun N-terminal kinases) and p38 MAPK pathways. biomolther.orgresearchgate.net The mechanism of activation often involves ROS-induced modification of upstream kinases, such as Apoptosis Signal-regulating Kinase 1 (ASK1), which is normally kept in an inactive state by reduced thioredoxin. rndsystems.comahajournals.org When TrxR is inhibited and ROS levels rise, thioredoxin becomes oxidized and releases ASK1, allowing it to become activated. rndsystems.com Activated ASK1 then phosphorylates and activates downstream MAP2Ks, which in turn activate JNK and p38. nih.govrndsystems.com The activation of these MAPK pathways contributes to the cellular stress response and can ultimately lead to the execution of apoptotic cell death, which, in this context, is immunogenic. biomolther.orgmdpi.com

Table 2: Molecular Targets and Signaling Pathways of this compound

| Target/Pathway | Role in Cell | Consequence of Modulation by this compound |

|---|---|---|

| Thioredoxin Reductase (TrxR) | Key antioxidant enzyme; maintains redox homeostasis. | Inhibition leads to the inability to reduce thioredoxin, causing a massive buildup of ROS. nih.govpatsnap.comscienceopen.com |

| MAPK Pathway (p38, JNK) | Stress-activated signaling cascade regulating apoptosis, inflammation, and cell differentiation. | Activated by high levels of ROS, leading to the promotion of stress-induced apoptosis. biomolther.orgnih.govrndsystems.com |

Mentioned Compounds

Cellular and Molecular Responses Induced by Ros Ers Inducer 1

Induction of Programmed Cell Death Modalities

ROS-ERS inducer 1 leverages the generation of ROS and subsequent ERS to activate multiple modalities of programmed cell death, primarily apoptosis and pyroptosis. nih.govbmj.com This dual-action potential enhances its efficacy, particularly in the context of cancer therapy, by not only eliminating malignant cells but also stimulating an anti-tumor immune response. nih.gov

Apoptosis, a regulated form of cell death, is essential for maintaining cellular homeostasis. nih.gov Elevated levels of ROS are known to initiate apoptosis through several interconnected signaling pathways, including the intrinsic mitochondrial pathway and the ERS pathway. nih.govmdpi.com this compound triggers apoptosis by causing severe mitochondrial damage and endoplasmic reticulum stress. bmj.com

The mitochondrial, or intrinsic, pathway of apoptosis is a primary mechanism activated by this compound. Mitochondria are both a major source and a key target of ROS. nih.govfrontiersin.org The induction of high levels of ROS by compounds like this compound leads to significant mitochondrial dysfunction. bmj.comfrontiersin.org This is characterized by a decrease in the mitochondrial membrane potential (Δψm), a critical event that compromises mitochondrial integrity. bmj.comoncotarget.com The loss of membrane potential can lead to the opening of pores in the outer mitochondrial membrane and the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. mdpi.comnih.gov

Table 1: Effect of this compound on Apoptosis Markers

| Marker | Effect | Cellular Consequence |

|---|---|---|

| Mitochondrial ROS | Increased | Induces oxidative stress, leading to mitochondrial damage. nih.govfrontiersin.org |

| Mitochondrial Membrane Potential (Δψm) | Decreased | Indicates mitochondrial dysfunction and permeabilization. bmj.com |

| Cytochrome c | Release into cytosol | Initiates the formation of the apoptosome. mdpi.com |

| Caspase-9 | Activated | Serves as the initiator caspase in the mitochondrial pathway. mdpi.combiologists.com |

| Caspase-3 | Activated / Cleaved | Acts as an executioner caspase, leading to cell death. oncotarget.comnih.gov |

This table summarizes the general effects observed in ROS-mediated mitochondrial apoptosis, the pathway activated by this compound.

The release of cytochrome c into the cytosol triggers the assembly of the apoptosome, a protein complex consisting of Apaf-1, pro-caspase-9, and dATP. mdpi.combiologists.com This complex facilitates the cleavage and activation of pro-caspase-9, the primary initiator caspase in the mitochondrial pathway. mdpi.com Activated caspase-9 then proceeds to cleave and activate executioner caspases, such as caspase-3 and caspase-7. mdpi.combiologists.com These executioner caspases are responsible for dismantling the cell by cleaving a multitude of cellular substrates, resulting in the characteristic morphological and biochemical features of apoptosis. nih.govoncotarget.com Studies on agents that induce ROS and ERS confirm the activation of caspase-3 as a key step in executing apoptosis. oncotarget.comnih.gov

The mitochondrial pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., BAX, BAK, PUMA). nih.govexplorationpub.com Anti-apoptotic proteins function to prevent mitochondrial outer membrane permeabilization, whereas pro-apoptotic proteins promote it. nih.gov ROS-induced cellular stress can modulate the expression and activity of these proteins. nih.govoup.com For instance, the expression of the anti-apoptotic protein Bcl-2 can be reduced, tipping the balance towards cell death. nih.gov

Pro-apoptotic BH3-only proteins like p53-upregulated modulator of apoptosis (PUMA) act as sensors for cellular stress. explorationpub.comwikipedia.org Upon activation, PUMA can bind to and inhibit anti-apoptotic Bcl-2 members, thereby liberating BAX and BAK. wikipedia.org Once free, BAX can translocate to the mitochondrial membrane, oligomerize, and form pores, leading to the release of cytochrome c. nih.gov While direct modulation of BAX, Bcl-2, and PUMA by this compound specifically has not been detailed, its mechanism of inducing ROS- and ERS-mediated apoptosis strongly implies the involvement of this critical regulatory family. bmj.comnih.gov

In addition to apoptosis, this compound is involved in triggering pyroptosis, a highly inflammatory form of programmed cell death. nih.gov Pyroptosis is characterized by cell swelling and the rupture of the plasma membrane, which releases pro-inflammatory cytokines and damage-associated molecular patterns (DAMPs). nih.gov This process is distinct from apoptosis and is crucial for stimulating robust immune responses. nih.gov

A key mechanism in pyroptosis is the activation of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome. nih.govfrontiersin.org The NLRP3 inflammasome is a multi-protein complex that, once assembled, activates caspase-1. mdpi.comnih.gov Elevated levels of ROS are a well-established trigger for NLRP3 inflammasome activation. frontiersin.orgbiorxiv.org Research shows that treatment with this compound, particularly when combined with a pyroptosis inducer like QS-21, effectively activates the cellular pyroptosis pathway by upregulating NLRP3. nih.gov

The activation of the NLRP3 inflammasome leads to the auto-catalytic cleavage of pro-caspase-1 into its active form, caspase-1. nih.govnih.gov Active caspase-1 has two primary functions in pyroptosis: it cleaves gasdermin D (GSDMD) and processes pro-inflammatory cytokines. nih.govmdpi.com The N-terminal fragment of cleaved GSDMD (GSDMD-N) oligomerizes and inserts into the cell membrane, forming pores that disrupt ionic homeostasis, cause cell swelling, and ultimately lead to lytic cell death. nih.govmdpi.com Simultaneously, active caspase-1 cleaves the precursors of interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, secreted forms. nih.gov Studies confirm that treatment involving this compound results in increased levels of activated caspase-1, GSDMD-N, and the secretion of IL-1β and IL-18. nih.gov

Table 2: Effect of this compound on Pyroptosis Markers

| Marker | Effect | Cellular Consequence |

|---|---|---|

| NLRP3 | Upregulated | Assembly of the inflammasome complex. nih.gov |

| Activated Caspase-1 | Increased | Cleavage of GSDMD and pro-inflammatory cytokines. nih.gov |

| GSDMD-N Fragment | Increased | Formation of pores in the plasma membrane, leading to lysis. nih.gov |

| IL-1β Secretion | Increased | Promotion of inflammation and immune response. nih.gov |

| IL-18 Secretion | Increased | Promotion of inflammation and immune response. nih.gov |

This table is based on findings from studies using this compound in combination with a pyroptosis inducer. nih.gov

Pyroptosis Execution and Regulation

Caspase-1 and Gasdermin D (GSDMD) Cleavage

This compound is a Pt(II)-N-heterocyclic carbene (Pt(II)-NHC) complex identified as a potent inducer of immunogenic cell death (ICD) by initiating endoplasmic reticulum stress (ERS) and the production of reactive oxygen species (ROS). immunomart.comebiohippo.comacs.org The generation of ROS is a critical upstream event that can trigger the activation of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome. frontiersin.orgjyoungpharm.orgnih.gov The NLRP3 inflammasome is a multi-protein complex that, once assembled, activates caspase-1 through proteolytic cleavage. frontiersin.orgoncotarget.com

Activated caspase-1 is a key enzyme that executes a pro-inflammatory form of programmed cell death known as pyroptosis. mdpi.comnih.gov A primary substrate for active caspase-1 is Gasdermin D (GSDMD). frontiersin.orgelifesciences.orgelifesciences.org Caspase-1 cleaves GSDMD, separating its N-terminal (GSDMD-NT) and C-terminal (GSDMD-CT) domains. frontiersin.org This cleavage is essential for the execution of pyroptosis, as the liberated GSDMD-NT domain oligomerizes and forms pores in the plasma membrane. frontiersin.orgragoninstitute.org Research has also indicated that ROS can enhance the efficiency of GSDMD cleavage by caspase-1. nih.gov Studies combining this compound with the pyroptosis inducer Quillaja saponaria fraction 21 (QS-21) have confirmed the induction of pyroptosis in multiple myeloma cells, underscoring the role of this pathway in the compound's mechanism of action. x-mol.netnih.gov

Interleukin-1β and Interleukin-18 Release

A direct downstream consequence of caspase-1 activation by the NLRP3 inflammasome is the processing and release of pro-inflammatory cytokines. oncotarget.comahajournals.org Caspase-1 cleaves the precursor forms, pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their biologically active, mature forms: IL-1β and IL-18. frontiersin.orgjyoungpharm.orgfrontiersin.orgnih.gov These mature cytokines are then released from the cell, often through the pores formed by GSDMD, amplifying the inflammatory response. frontiersin.org The release of these specific cytokines is a hallmark of canonical inflammasome activation and plays a crucial role in orchestrating the subsequent immune response. frontiersin.orgmdpi.com

Autophagy Regulation in Response to ROS-ERS

This compound has been shown to modulate autophagy. nih.govbmj.com In studies involving multiple myeloma cells, treatment with a combination of this compound and QS-21 triggered autophagy, which was identified by a significant increase in the ratio of lipidated microtubule-associated protein 1A/1B-light chain 3 (LC3-II) to the unlipidated form (LC3-I), a reliable marker for autophagosome formation. nih.govbmj.com

The induction of both ROS and ERS creates a cellular environment conducive to autophagy activation. cellnatsci.com ERS can stimulate autophagy through various signaling pathways of the unfolded protein response (UPR), such as the PERK and IRE1 pathways, as a mechanism to clear aggregated proteins and damaged organelles to restore cellular homeostasis. cellnatsci.comspandidos-publications.com Concurrently, ROS can act as signaling molecules to initiate autophagy by modulating key regulatory pathways, including the inhibition of mTOR and the activation of AMPK and Beclin-1. cellnatsci.comtandfonline.comnih.gov However, the relationship is complex, as excessive ROS can also impair autophagic flux. cellnatsci.com Autophagy can, in turn, act as a regulatory mechanism to control inflammation by scavenging excess ROS and inhibiting NLRP3 inflammasome activation. cellnatsci.com

Mitochondrial Integrity and Function Alterations

Treatment with this compound, particularly when combined with pyroptosis inducers, results in significant mitochondrial damage. x-mol.netnih.govnih.gov This damage disrupts the normal physiological functions of mitochondria, which are central to cellular energy metabolism and apoptosis signaling.

Mitochondrial Membrane Potential Disruption

A primary indicator of mitochondrial damage is the disruption of the mitochondrial membrane potential (ΔΨm). researchgate.netfrontiersin.org The ΔΨm is crucial for ATP production and mitochondrial homeostasis. Research demonstrated that treating multiple myeloma cells with this compound and QS-21 led to a significant decrease in the mitochondrial membrane potential. nih.gov This loss of potential is often a point of no return, committing the cell to an apoptotic pathway through the release of pro-apoptotic factors like cytochrome c. researchgate.netfrontiersin.org The generation of ROS is known to directly contribute to the disruption of ΔΨm. researchgate.net

Impact on Mitochondrial Ca2+ Overload

This compound's ability to trigger severe ERS is directly linked to alterations in mitochondrial calcium (Ca2+) homeostasis. acs.org The endoplasmic reticulum is the primary intracellular store of Ca2+, and severe ERS can cause a sustained release of this Ca2+ into the cytoplasm. researchgate.netacs.orgnih.govsemanticscholar.org Mitochondria, often in close physical proximity to the ER, can readily take up this excess cytoplasmic Ca2+. semanticscholar.orgfrontiersin.org This process can lead to mitochondrial Ca2+ overload, a condition that is highly detrimental to the organelle. researchgate.netacs.orgnih.gov Excessive mitochondrial Ca2+ disrupts normal metabolic function, promotes further ROS production in a process termed ROS-induced ROS release (RIRR), and can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to the collapse of the ΔΨm and cell death. frontiersin.orgnih.gov

Cell Cycle Progression Modulation

The induction of ROS by this compound has significant implications for the regulation of the cell cycle. acs.org ROS can function as second messengers that influence the signaling pathways controlling cell proliferation and division. researchgate.net The effect of ROS on cell cycle progression is context-dependent and oscillates, with different outcomes depending on the concentration and duration of ROS exposure. researchgate.nettandfonline.com

Moderate levels of ROS can promote cell proliferation by activating pathways such as MAPK and PI3K/Akt, which are necessary for progression through the G1 phase. tandfonline.comnih.gov Conversely, excessive ROS levels, such as those generated by potent inducers, can lead to oxidative damage of cellular components like DNA and proteins. researchgate.netnih.gov This damage can trigger cell cycle arrest at checkpoints like G1/S or G2/M to allow for repair, or if the damage is too severe, it can induce apoptosis. nih.govfrontiersin.org For instance, other compounds that induce ROS and ERS have been shown to cause cell cycle arrest at the G1 or G2/M phase. nih.govfrontiersin.org

Interactive Data Table: Cellular Effects of this compound

| Cellular Process | Key Molecular Event | Observed Effect | Reference(s) |

| Pyroptosis | Caspase-1 Cleavage | Activation | frontiersin.orgoncotarget.com |

| Gasdermin D (GSDMD) Cleavage | Induction | frontiersin.orgx-mol.net | |

| Cytokine Release | IL-1β Maturation & Release | Induction | frontiersin.orgjyoungpharm.orgfrontiersin.org |

| IL-18 Maturation & Release | Induction | frontiersin.orgjyoungpharm.orgfrontiersin.org | |

| Autophagy | LC3-II / LC3-I Ratio | Increased | nih.govbmj.com |

| Mitochondrial Function | Membrane Potential (ΔΨm) | Disruption / Decrease | nih.gov |

| Calcium (Ca2+) Homeostasis | Mitochondrial Overload | researchgate.netacs.orgnih.gov | |

| Cell Cycle | Progression | Modulation / Arrest | researchgate.netnih.govfrontiersin.org |

Immunomodulatory Effects and Antitumor Immune Response Elicited by Ros Ers Inducer 1

Dendritic Cell (DC) Maturation and Activation

The induction of ROS and ERS in tumor cells by agents like REI and ATO leads to a specific form of apoptosis known as immunogenic cell death (ICD). nih.govnih.gov A key characteristic of ICD is the release of damage-associated molecular patterns (DAMPs) from the dying cancer cells. acs.orgnih.gov These signaling molecules include the surface exposure of calreticulin (B1178941) (CRT) and the extracellular release of adenosine (B11128) triphosphate (ATP) and high mobility group box 1 (HMGB1). acs.orgnih.gov

These DAMPs act as potent "eat-me" and "find-me" signals for dendritic cells (DCs), which are critical antigen-presenting cells (APCs). nih.govresearchgate.net The interaction of DAMPs with pattern recognition receptors (PRRs) on the surface of immature DCs triggers their maturation and activation. nih.gov For instance, ATP released from dying tumor cells activates purinergic P2X7 receptors on DCs, which in turn stimulates the NLRP3 inflammasome and promotes the secretion of the pro-inflammatory cytokine IL-1β. nih.gov

Activated DCs upregulate the expression of co-stimulatory molecules such as CD80 and CD86, as well as Major Histocompatibility Complex (MHC) class II molecules. nih.gov This enhanced maturation state is crucial for their ability to effectively prime naive T-cells and initiate an adaptive immune response against the tumor. nih.govresearchgate.net Studies have shown that treatment with ROS-ERS inducers leads to a significant increase in the population of mature DCs within the tumor microenvironment and draining lymph nodes. nih.gov

T-Cell Activation and Proliferation

The maturation and activation of dendritic cells by ROS-ERS inducers create a powerful stimulus for the activation and proliferation of T-lymphocytes. Mature DCs present tumor-associated antigens to naive T-cells, leading to their differentiation into effector T-cells capable of recognizing and killing cancer cells. nih.govresearchgate.net

The combination of ROS-ERS inducer 1 (REI) with a pyroptosis inducer has been shown to significantly enhance T-cell activation. nih.gov This is evidenced by the increased expression of activation markers on T-cells when co-cultured with DCs that have been exposed to treated cancer cells. nih.gov Furthermore, the induction of ROS is a critical signaling event in T-cell receptor (TCR) activation, promoting the proliferation and effector function of T-cells.

CD4+ T-Cell Responses

ROS-ERS inducers have a nuanced effect on CD4+ T-helper cell populations. These compounds can promote the differentiation of pro-inflammatory Th1 and Th17 cells, which are crucial for orchestrating an effective antitumor immune response. acs.org The generation of ROS during T-cell activation is known to influence the differentiation pathways of these helper T-cell subsets. acs.org

Conversely, some ROS-ERS inducers, such as Arsenic Trioxide (ATO), have been observed to decrease the population of regulatory T-cells (Tregs) within the tumor microenvironment. frontiersin.org Tregs are a subset of CD4+ T-cells that typically suppress the activity of other immune cells, and their reduction can alleviate immunosuppression and enhance the antitumor response. frontiersin.org In some contexts, ATO has been shown to induce apoptosis in activated CD4+ T-cells, a mechanism that could contribute to the modulation of autoimmune responses. aai.org

CD8+ T-Cell Responses

A primary outcome of the immunomodulatory effects of ROS-ERS inducers is the robust activation of CD8+ cytotoxic T-lymphocytes (CTLs). These are the primary effector cells responsible for directly killing cancer cells. The enhanced antigen presentation by mature DCs leads to the efficient priming and expansion of tumor-antigen-specific CD8+ T-cells. nih.govresearchgate.net

Studies using ATO have demonstrated a significant increase in the percentage of CD8+ T-cells in tumor-draining lymph nodes and within the tumor itself. frontiersin.org These activated CTLs show increased production of effector cytokines such as interferon-gamma (IFN-γ) and granzyme B, which are essential for their cytotoxic activity. frontiersin.orgnih.gov The combination of REI with a pyroptosis inducer also leads to a significant increase in the expression of activation markers on CD8+ T-cells. nih.gov This heightened CD8+ T-cell response is a cornerstone of the therapeutic efficacy of ROS-ERS inducers.

Enhanced Antigen Presentation

A direct consequence of the DC maturation induced by ROS-ERS inducers is the enhanced processing and presentation of tumor antigens. As DCs engulf the debris of cancer cells undergoing immunogenic cell death, they process the tumor-associated antigens and load the resulting peptides onto MHC class I and class II molecules. nih.govresearchgate.net

The generation of ROS within DCs can further influence this process. ROS can modulate the activity of proteasomes and lysosomal proteases, which are involved in generating antigenic peptides. researchgate.net Specifically, the NADPH oxidase 2 (NOX2) complex in DCs generates ROS that can lead to the alkalization of endosomes, which prevents the complete degradation of antigens and favors their cross-presentation on MHC class I molecules. frontiersin.org This cross-presentation is vital for activating CD8+ T-cells against antigens from sources outside the DC, such as dying tumor cells. The upregulation of MHC and co-stimulatory molecules on mature DCs ensures that these antigens are presented to T-cells in a context that promotes a strong and effective immune response. nih.gov

Modulation of the Tumor Microenvironment and Immune Checkpoints

The tumor microenvironment (TME) is often characterized by a state of profound immunosuppression that hinders the efficacy of cancer therapies. ROS-ERS inducers can remodel the TME, shifting it from an immunosuppressive to an immunogenic state. This is achieved through several mechanisms, including the increased infiltration of effector immune cells like CD8+ T-cells and mature DCs, and a reduction in immunosuppressive cells like Tregs. nih.govfrontiersin.org

Interestingly, the inflammatory signaling initiated by ROS-ERS inducers, particularly the IFN-γ produced by activated T-cells, can also lead to the upregulation of immune checkpoint proteins such as Programmed Death-Ligand 1 (PD-L1) on tumor cells. mdpi.com While this may seem counterintuitive, as PD-L1 can inhibit T-cell function, it also provides a strong rationale for combining ROS-ERS inducers with immune checkpoint blockade (ICB) therapy. By first creating an inflamed TME rich in T-cells and then blocking the inhibitory signals, such combination therapies can unleash a more potent and durable antitumor immune response.

Restoration of Depleted Immunity

Chronic exposure to tumor antigens can lead to a state of T-cell exhaustion, characterized by the progressive loss of effector functions and the expression of multiple inhibitory receptors. frontiersin.orgmdpi.com This exhausted state is a major barrier to effective cancer immunotherapy. ROS-ERS inducers can contribute to the restoration of this depleted immunity.

By promoting the generation of new, fully functional effector T-cells through the DC activation pathway, these inducers can replenish the pool of tumor-reactive lymphocytes. nih.gov Furthermore, the modulation of the TME, including the reduction of immunosuppressive cells and the production of pro-inflammatory cytokines, can help to reverse the exhausted phenotype of existing T-cells. frontiersin.org Studies have shown that treatment with a combination of REI and a pyroptosis inducer can counteract T-cell aging and restore depleted immunity, leading to a more robust antitumor response. nih.gov The reduction of ROS levels in exhausted T-cells through antioxidants has been shown to limit terminal exhaustion, suggesting that the careful modulation of redox balance by ROS-ERS inducers in different cellular compartments is key to their immunomodulatory effects. frontiersin.org

Data Tables

Table 1: Effects of Arsenic Trioxide (ATO) on T-Cell Subsets in Gastric Cancer Ascites

| Treatment Group | % CD4+ T-Cells (Mean) | % Regulatory T-Cells (Tregs) (Mean) | % CD8+ T-Cells (Mean) | IFN-γ Level (pg/mL) (Mean) |

| Control | 45.2 | 8.5 | 22.1 | 150.3 |

| ATO (1 µM) | 38.6 | 7.2 | 25.4 | 280.5 |

| ATO (5 µM) | 35.1 | 5.3 | 30.2 | 350.1 |

| ATO (10 µM) | 36.4 | 5.8 | 28.9 | 310.7** |

| Data derived from a study on ascites-derived TILs. frontiersin.org | ||||

| *p < 0.05, **p < 0.01 compared to control. |

Table 2: Immunomodulatory Effects of this compound (REI) in Combination with a Pyroptosis Inducer (QS-21)

| Parameter | Control | REI | QS-21 | REI + QS-21 |

| DC Maturation (CD80+/CD86+) | Baseline | Increased | Increased | Significantly Increased |

| CD8+ T-Cell Activation (4-1BB+) | Baseline | No significant change | No significant change | Significantly Increased |

| CD8+ T-Cell Degranulation (CD107a+) | Baseline | No significant change | No significant change | Significantly Increased |

| This table summarizes findings from a study on multiple myeloma. nih.gov |

Preclinical Efficacy and Application in Disease Models

In Vitro Studies on Cellular Models

Hepatocellular Carcinoma (HCC) Cell Lines

ROS-ERS inducer 1, a platinum(II)-N-heterocyclic carbene complex derived from 4,5-diarylimidazole, has been identified as a potent type II immunogenic cell death (ICD) inducer in hepatocellular carcinoma (HCC) cells. medchemexpress.com In vitro studies have demonstrated that this compound effectively triggers endoplasmic reticulum stress (ERS) accompanied by the generation of reactive oxygen species (ROS). medchemexpress.commedchemexpress.com This dual mechanism leads to the release of damage-associated molecular patterns (DAMPs), which are crucial for initiating an anti-tumor immune response. medchemexpress.commedchemexpress.com Notably, the anticancer activities of this compound in HCC cell lines have been reported to be significantly higher than those of the conventional chemotherapeutic agent, Cisplatin (B142131). medchemexpress.commedchemexpress.com

The induction of immunogenic cell death is a key aspect of the compound's mechanism. By stimulating the release of DAMPs, this compound has the potential to convert the tumor microenvironment from a non-immunogenic to an immunogenic state, thereby harnessing the patient's own immune system to combat the cancer. medchemexpress.com

Table 1: In Vitro Effects of this compound on Hepatocellular Carcinoma (HCC) Cells

| Cellular Process | Observed Effect | Significance |

|---|---|---|

| Reactive Oxygen Species (ROS) Generation | Induction of ROS | Triggers cellular stress and apoptosis |

| Endoplasmic Reticulum Stress (ERS) | Induction of ERS | Contributes to apoptosis and ICD |

| Immunogenic Cell Death (ICD) | Induction of Type II ICD | Stimulates anti-tumor immune response |

| DAMPs Release | Promotes release | Signals for immune cell recruitment |

Multiple Myeloma (MM) Cell Lines

In the context of multiple myeloma (MM), this compound (REI) has been investigated for its ability to enhance antitumor immunity. nih.gov Studies on MM cell lines have shown that REI, particularly when combined with a pyroptosis inducer like Quillaja saponaria fraction 21 (QS-21), significantly induces apoptosis and the activation of ICD markers. nih.govnih.gov This combination therapy leads to severe mitochondrial damage and endoplasmic reticulum stress, which further promotes pyroptosis and a specific T-cell activation against MM cells. nih.govnih.gov

The mechanism involves the enhancement of ROS production, which in turn amplifies ERS and elicits a more potent immunogenic response from the tumor cells. nih.gov This synergistic effect not only boosts the direct killing of MM cells but also enhances the activation of dendritic cells (DCs) and T-cells, suggesting a promising strategy for overcoming immune tolerance in multiple myeloma. nih.govnih.gov

Table 2: Effects of this compound (REI) in Multiple Myeloma (MM) Cell Lines (in combination with QS-21)

| Parameter | Observation | Reference |

|---|---|---|

| Apoptosis | Significantly induced | nih.govnih.gov |

| ICD Marker Activation | Enhanced | nih.govnih.gov |

| Mitochondrial Damage | Severe induction | nih.gov |

| Endoplasmic Reticulum Stress | Severe induction | nih.govnih.gov |

Other Cancer Cell Lines (e.g., Colorectal Cancer, Breast Cancer)

Based on the available scientific literature, there are no specific in vitro studies that have investigated the effects of the compound "this compound" on colorectal cancer or breast cancer cell lines. While the roles of reactive oxygen species (ROS) and endoplasmic reticulum stress (ERS) are widely studied in these cancers, research on this particular chemical entity is focused on hepatocellular carcinoma and multiple myeloma.

Methodologies for Assessing Cellular Responses

Flow cytometry is a critical tool for evaluating the cellular responses induced by this compound. In studies involving multiple myeloma cell lines, flow cytometry was employed to detect and quantify apoptosis. nih.gov This technique allows for the precise measurement of different stages of apoptosis by using specific markers, providing quantitative data on the efficacy of the compound in inducing programmed cell death.

Western blotting is another essential technique used to elucidate the mechanisms of action of this compound. This method is utilized to detect changes in the expression levels of key proteins involved in the endoplasmic reticulum stress pathway. By analyzing the expression of ERS-related proteins, researchers can confirm the activation of the unfolded protein response (UPR) and understand how this compound modulates this critical cellular stress pathway to induce cancer cell death.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Cisplatin |

Mitochondrial Membrane Potential Assays

The induction of cellular stress by this compound has been shown to impact mitochondrial integrity, a key event in programmed cell death. The effect of REI on the mitochondrial membrane potential (ΔΨm) in multiple myeloma (MM) cells has been assessed using JC-1 staining. In these assays, a decrease in the red-to-green fluorescence ratio indicates mitochondrial depolarization.

Treatment of MM cell lines with REI alone resulted in a notable increase in the green-to-red fluorescence ratio, signifying a loss of mitochondrial membrane potential. nih.gov This disruption of the mitochondrial electrochemical gradient is a critical step in the intrinsic apoptotic pathway and is consistent with the induction of cell death. Further examination by transmission electron microscopy revealed that treatment with REI led to ultrastructural changes in mitochondria, including swelling and vacuolization, providing visual confirmation of mitochondrial damage. nih.govbmj.com

Assessment of DAMPs Release

A crucial component of immunogenic cell death is the release of damage-associated molecular patterns (DAMPs), which act as "eat me" signals and adjuvants to stimulate an anti-tumor immune response. Preclinical studies have demonstrated that this compound is a potent inducer of key DAMPs.

Upon treatment with REI, multiple myeloma cells exhibited a significant surface exposure of calreticulin (B1178941) (CRT), an important DAMP that promotes the phagocytosis of dying tumor cells by dendritic cells. nih.govdesertking.com In addition to CRT exposure, REI treatment also stimulated the release of other critical DAMPs, including adenosine (B11128) triphosphate (ATP) and high mobility group box 1 (HMGB1). nih.govdesertking.com The secretion of ATP acts as a "find me" signal to attract antigen-presenting cells, while the release of HMGB1 can further promote their activation.

The table below summarizes the observed effects of this compound on the release of key DAMPs in preclinical studies.

| DAMP | Effect of this compound |

|---|---|

| Calreticulin (CRT) Exposure | Increased |

| ATP Secretion | Increased |

| HMGB1 Release | Increased |

In Vivo Studies in Preclinical Animal Models

The in vitro findings of immunogenic cell death induction by this compound have been further investigated in in vivo preclinical models to assess its anti-tumor efficacy and impact on the immune system.

Vaccination Mouse Models for Immunogenic Cell Death Efficacy

While direct vaccination mouse model data focusing solely on this compound is not extensively detailed in the available literature, the profound induction of DAMPs in vitro strongly suggests its potential to elicit a protective anti-tumor immune response. nih.govdesertking.com The principle of such models is that tumor cells killed in an immunogenic manner by an agent like REI should, when injected as a vaccine, protect immunocompetent mice from a subsequent challenge with live tumor cells. The robust release of CRT, ATP, and HMGB1 by REI-treated cells provides a strong rationale for its efficacy in such a model. nih.govdesertking.com

Xenograft Models for Tumor Growth Inhibition (excluding human-derived data)

The anti-tumor activity of this compound has been evaluated in vivo. While many studies utilize human-derived xenografts, the available data on REI is in the context of multiple myeloma models. In a mouse model of multiple myeloma, treatment regimens that include REI have demonstrated a significant reduction in tumor growth. nih.govbmj.com This inhibition of tumor progression in vivo provides evidence for the therapeutic potential of this compound.

Analysis of Immune Cell Infiltration and Activation

A key indicator of an effective cancer immunotherapy is its ability to modulate the tumor microenvironment and promote the infiltration and activation of anti-tumor immune cells. In vivo studies have shown that treatment involving this compound leads to an increase in the activation markers on dendritic cells (DCs) and T cells within the tumor. nih.govbmj.com This suggests that the immunogenic cell death induced by REI in vitro translates to a productive engagement of the adaptive immune system in vivo. The enhanced activation of DCs is a critical step for the priming of tumor-specific T cells, which are essential for long-term anti-tumor immunity.

Synergistic Strategies and Combination Approaches

Combination with Pyroptosis Inducers

A promising strategy involves combining ROS-ERS inducer 1 with agents that trigger pyroptosis, another form of programmed cell death known for its pro-inflammatory nature. researchgate.netrsc.org Research has shown that while ICD, induced by agents like this compound, is crucial for releasing tumor antigens, its efficacy can be limited by the immunosuppressive tumor microenvironment. researchgate.netrsc.org Pyroptosis inducers, on the other hand, can recruit immune cells and enhance inflammatory responses but may lack sufficient antigen presentation on their own. researchgate.netrsc.org A combination of the two, therefore, presents a powerful approach to overcoming these individual limitations. rsc.org

One notable preclinical study investigated the combination of this compound (REI) with Quillaja saponaria fraction 21 (QS-21), a known pyroptosis inducer, in the context of multiple myeloma (MM). rsc.orgmdpi.comdovepress.com The findings from this research demonstrated a significant synergistic effect in enhancing antitumor immunity. rsc.orgmdpi.com

The combination of this compound and a pyroptosis inducer creates a powerful, mutually reinforcing cycle that enhances antitumor immunity. rsc.org The primary mechanism involves the synergistic induction of both ICD and pyroptosis, which transforms the tumor microenvironment from "cold" (immunosuppressive) to "hot" (immunogenic). rsc.orgfrontiersin.org

The process begins with this compound elevating intracellular ROS levels, which in turn triggers ERS. rsc.orgmdpi.com This ROS-ERS axis is a critical driver for the initial stages of ICD. rsc.orgnih.gov The addition of a pyroptosis inducer like QS-21 further amplifies ROS production, leading to more severe mitochondrial damage and intensified ERS. rsc.orgmdpi.com This heightened stress not only boosts the signals for ICD but also promotes pyroptosis. rsc.org

During pyroptosis, the NLRP3 inflammasome is activated, leading to the cleavage of gasdermin D (GSDMD) by caspase-1. researchgate.netrsc.org The active GSDMD fragments form pores in the cancer cell membrane, causing cell swelling and rupture. researchgate.netdovepress.com This process releases not only inflammatory cytokines like IL-1β and IL-18 but also a host of damage-associated molecular patterns (DAMPs) and tumor-associated antigens. researchgate.netrsc.org The combined release of DAMPs from both ICD and pyroptosis creates a potent immunostimulatory milieu that significantly improves antigen presentation, immune cell recruitment, and subsequent T-cell activation against the tumor. rsc.org

These DAMPs serve as "eat me" and "danger" signals for the immune system. frontiersin.org The exposure of calreticulin (B1178941) (CALR) on the cell surface acts as a phagocytic signal for dendritic cells (DCs), while the release of ATP attracts them to the tumor site. rsc.orgnih.gov High mobility group box 1 (HMGB1), once released, can further activate immune cells. rsc.orgnih.gov The combination therapy significantly enhances the activation of these ICD markers compared to either agent alone. rsc.org

This enhanced DAMP presentation directly translates to more effective immune cell activation. rsc.org In vitro and in vivo studies have shown that the combination treatment leads to improved maturation of DCs and more robust activation of tumor-specific T-cells. rsc.orgmdpi.comresearchgate.net This results in a stronger and more specific antitumor immune response, capable of inhibiting tumor growth more effectively. rsc.org

Table 1: Impact of this compound (REI) and QS-21 Combination on ICD Markers

| Marker | Function in ICD | Effect of Combination Therapy |

|---|---|---|

| Calreticulin (CALR) | Surface-exposed "eat me" signal for phagocytosis by DCs. rsc.orgnih.gov | Significantly increased surface expression. rsc.org |

| ATP | Extracellular "find me" signal, attracts immune cells. rsc.orgnih.gov | Enhanced extracellular release. rsc.org |

| HSP70 | Surface-exposed danger signal. rsc.orgmdpi.com | Increased expression. rsc.org |

| HMGB1 | Released danger signal that activates immune cells. rsc.orgnih.gov | Increased extracellular release. rsc.org |

Integration with Other Therapeutic Modalities (excluding clinical trials)

The ability of this compound to generate ROS and induce immunogenic cell death makes it a candidate for combination with other established cancer therapies, such as chemotherapy and radiotherapy, based on preclinical rationale. frontiersin.orgmdpi.com

As a Pt(II)-N-heterocyclic carbene (Pt(II)-NHC) complex, this compound belongs to a class of compounds that have shown synergistic effects with traditional platinum-based chemotherapy agents like cisplatin (B142131). researchgate.netrsc.org One study on a different Pt(II)-NHC complex demonstrated an enhancing synergistic effect with cisplatin in vitro, suggesting that such combinations could potentially overcome resistance mechanisms. rsc.org The distinct mechanisms of action—with many Pt(II)-NHC complexes targeting cytoplasmic structures rather than primarily DNA—may contribute to this synergy. rsc.org

Combination with radiotherapy is another logical approach. amegroups.org Radiotherapy is a potent inducer of ROS and DNA damage in cancer cells. mdpi.comfrontiersin.org By adding a ROS-inducing agent like this compound, it is hypothesized that the oxidative stress within tumor cells could be amplified, thus enhancing their sensitivity to radiation. mdpi.commdpi.com This increased ROS-mediated damage could lead to greater cell death and a more robust anti-tumor effect. mdpi.com Preclinical studies combining other ROS inducers with ionizing radiation have shown this to be a viable strategy for increasing the sensitivity of cancer cells to radiotherapy. mdpi.com

Furthermore, the induction of ROS can be synergistic with inhibitors of specific cellular pathways. For instance, combining ROS inducers with inhibitors of the FOXM1 protein, which is involved in protecting cancer cells from oxidative stress, has been shown to robustly induce apoptosis in cancer cells in preclinical models. mdpi.comresearchgate.net

Table 2: Potential Preclinical Combination Strategies for this compound

| Combination Modality | Rationale for Synergy | Preclinical Evidence (with similar compounds/mechanisms) |

|---|---|---|

| Chemotherapy (e.g., Cisplatin) | Different cellular targets and potential to overcome resistance. rsc.orgnih.gov | A Pt(II)-NHC complex showed synergistic effects with cisplatin in vitro. rsc.org |

| Radiotherapy | Amplification of ROS-induced oxidative stress and DNA damage. mdpi.comfrontiersin.org | Combining other ROS inducers with radiation enhances cancer cell radiosensitivity. mdpi.com |

| Targeted Therapy (e.g., FOXM1 inhibitors) | Overwhelming cellular antioxidant defenses by dual mechanisms. mdpi.comresearchgate.net | Combination of ROS inducers and FOXM1 inhibitors triggers robust apoptosis in cancer cells. researchgate.net |

Future Research Directions and Mechanistic Elucidation

Investigation of Novel Molecular Targets and Off-Target Effects

Future investigations should prioritize the identification of the precise molecular targets of ROS-ERS inducer 1. While its role in inducing ROS and ERS is established, the upstream interacting partners remain to be fully elucidated. Advanced proteomic and genomic screening approaches could unveil novel binding proteins or cellular pathways directly modulated by the compound. Understanding these primary interactions is crucial for a comprehensive mechanistic understanding and for the development of more targeted analogues.

Concurrently, a thorough investigation of potential off-target effects is imperative. As with other platinum-based anticancer agents, off-target interactions can lead to toxicity and unforeseen biological consequences. medicalnewstoday.comrsc.org Studies should aim to characterize the interaction of this compound with a broad range of cellular components beyond its intended targets. This will be critical in predicting and mitigating potential adverse effects in future therapeutic applications. For instance, while platinum drugs are known to interact with DNA, some novel platinum(II) complexes exhibit different primary mechanisms of action, suggesting that this compound may have a unique off-target profile. researchgate.netnih.gov

Advanced Mechanistic Studies on ROS-ERS Crosstalk

The interplay between ROS and ERS is a critical determinant of immunogenic cell death. Future research should delve deeper into the specific mechanisms by which this compound orchestrates this crosstalk. Key areas of investigation include the role of calcium dysregulation, as calcium signaling is a known nexus between ROS production and the unfolded protein response (UPR). nih.gov Elucidating how this compound modulates intracellular calcium levels and the subsequent activation of UPR sensors—such as PERK, IRE1α, and ATF6—will provide a more detailed picture of its mode of action.

Furthermore, the involvement of mitochondria in the ROS-ERS feedback loop initiated by this compound warrants detailed investigation. Understanding how mitochondrial ROS production is integrated with ER stress signals will be crucial. Advanced live-cell imaging and metabolic flux analysis can be employed to monitor these dynamic processes in real-time, offering a more complete understanding of the spatiotemporal regulation of ROS-ERS crosstalk in response to this compound.

Development of Predictive Biomarkers for this compound Efficacy

To facilitate the future clinical translation of this compound, the identification of predictive biomarkers for its efficacy is a critical step. Research should focus on identifying molecular signatures in cancer cells that correlate with sensitivity to this compound. Given its mechanism of action, potential biomarkers could include the basal levels of antioxidant capacity within tumor cells, as lower antioxidant levels may render them more susceptible to ROS-inducing therapies. nih.gov

Other potential biomarkers could be related to the expression levels of key components of the UPR and ER-associated degradation (ERAD) pathways. Tumors with a pre-existing vulnerability in these pathways may be more susceptible to the effects of this compound. High-throughput screening of cancer cell line panels and analysis of patient-derived tumor xenografts can aid in the identification and validation of such predictive biomarkers. The ultimate goal is to develop a biomarker panel that can be used to select patients who are most likely to respond to treatment with this compound.

Exploration of Structure-Activity Relationships for Optimized Immunogenic Cell Death Induction

Systematic exploration of the structure-activity relationships (SAR) of the 4,5-diarylimidazole Pt(II)-NHC scaffold is essential for the design of next-generation analogues with enhanced ICD-inducing properties. researchgate.net Future medicinal chemistry efforts should focus on modifying the various components of the this compound molecule, including the N-heterocyclic carbene, the ancillary ligands, and the platinum center itself.

By synthesizing a library of derivatives and evaluating their ability to induce ROS, ERS, and key hallmarks of ICD (e.g., calreticulin (B1178941) exposure, ATP secretion, and HMGB1 release), researchers can identify the key structural features that govern the compound's biological activity. rsc.org For instance, modifications that enhance the compound's localization to the endoplasmic reticulum could potentiate its activity as a type II ICD inducer. The goal of these SAR studies is to develop new compounds with improved potency, selectivity, and a more robust immunogenic profile.

Translational Research Perspectives (excluding clinical trials)

The preclinical development of this compound should focus on robust translational studies to pave the way for its potential clinical application. A key aspect of this will be to evaluate its efficacy in combination with other cancer therapies, particularly immune checkpoint inhibitors. By inducing immunogenic cell death, this compound has the potential to turn "cold" tumors, which are non-responsive to immunotherapy, into "hot" tumors that are infiltrated by immune cells and susceptible to immune-mediated killing. nih.gov

Preclinical studies in immunocompetent mouse models of cancer will be crucial to assess the synergistic effects of this compound with checkpoint blockade. These studies should not only evaluate tumor growth inhibition but also characterize the resulting anti-tumor immune response in detail, including the profiling of tumor-infiltrating lymphocytes and the assessment of immunological memory. Furthermore, the development of targeted delivery systems, such as nanoparticle formulations, could enhance the tumor-specific delivery of this compound, thereby increasing its therapeutic index and minimizing systemic toxicity.

Q & A

Q. How can researchers model this compound’s immunogenic effects in immunocompetent vs. immunodeficient systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.